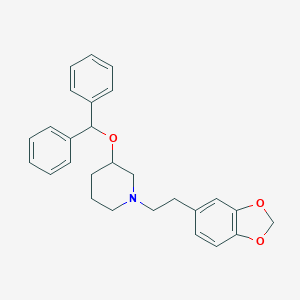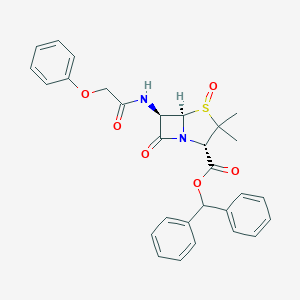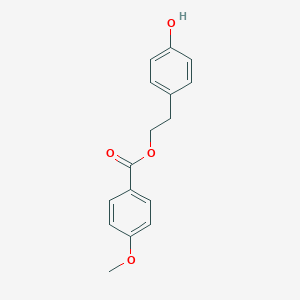
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules and has been studied extensively for its biological properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been found to inhibit the growth of various microorganisms by interfering with their metabolic processes. In addition, it has been shown to induce apoptosis in cancer cells by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been found to induce apoptosis in cancer cells by disrupting their metabolic pathways. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde in lab experiments include its high yield and purity, as well as its potential applications in medicinal chemistry. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde. One area of interest is the development of novel drugs based on this compound. Researchers are also exploring its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, there is ongoing research on the mechanism of action of this compound, which may lead to a better understanding of its biological properties and potential applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde involves the reaction of 2-methyl-4-nitro-1H-indole with diethyl malonate in the presence of a base such as sodium hydride. The resulting compound is then reduced using sodium borohydride to yield 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde. This method has been optimized for high yield and purity and is widely used in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules such as alkaloids, amino acids, and peptides. It has been used as a building block in the synthesis of natural products such as (+)-aspergillide B, (-)-citrinadin A, and (+)-citrinadin B. In addition, 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde has been found to exhibit antibacterial, antifungal, and antitumor activities. These properties make it a promising candidate for the development of novel drugs.
Propriétés
Numéro CAS |
137521-36-9 |
|---|---|
Nom du produit |
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde |
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-methyl-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carbaldehyde |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8-3-2-4-10(13)11(8)9(7)6-12/h6-9H,2-5H2,1H3 |
Clé InChI |
GUHUQNTXJZRCSU-UHFFFAOYSA-N |
SMILES |
CC1CC2CCCC(=O)N2C1C=O |
SMILES canonique |
CC1CC2CCCC(=O)N2C1C=O |
Synonymes |
3-Indolizinecarboxaldehyde,octahydro-2-methyl-5-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





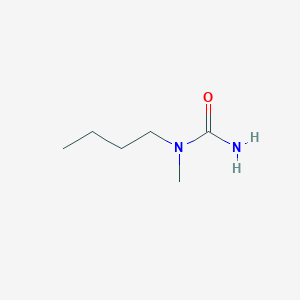
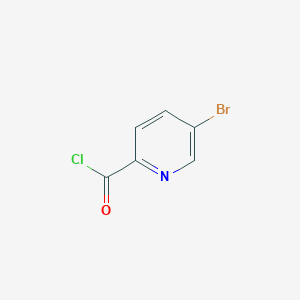


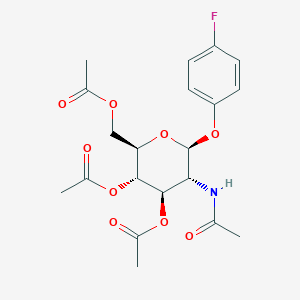
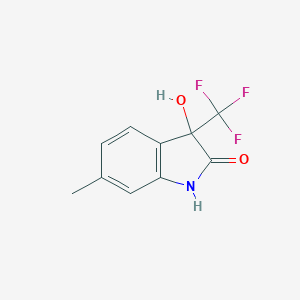
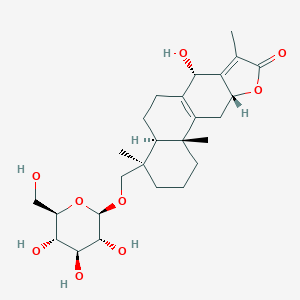
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
